

A Comparative Analysis of Ozagrel Impurities for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ozagrel impurity III	
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An objective guide to the identification, synthesis, and analytical separation of known Ozagrel impurities, providing essential data for researchers and pharmaceutical quality control.

This guide offers a detailed comparative analysis of various impurities associated with the active pharmaceutical ingredient (API) Ozagrel, a potent thromboxane A2 synthase inhibitor. Understanding the impurity profile of a drug substance is critical for ensuring its safety, efficacy, and quality. This document provides a comprehensive overview of known Ozagrel impurities, their origins, and analytical methodologies for their detection and quantification. While direct comparative biological activity data for each impurity is not extensively available in public literature, this guide provides a foundation for their chemical and analytical comparison.

Overview of Ozagrel and its Impurities

Ozagrel is a synthetic compound used for its antiplatelet and vasodilatory effects. Impurities in Ozagrel can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products). The identification and control of these impurities are mandated by regulatory agencies to ensure patient safety.

This guide focuses on a selection of known Ozagrel impurities, including process-related impurities, isomers, and degradation products. A summary of these impurities, their chemical structures, and their potential origins are presented in the following sections.



Data Presentation: Comparative Table of Ozagrel Impurities

The following table summarizes the key known impurities of Ozagrel, providing a clear comparison of their chemical properties and classification.

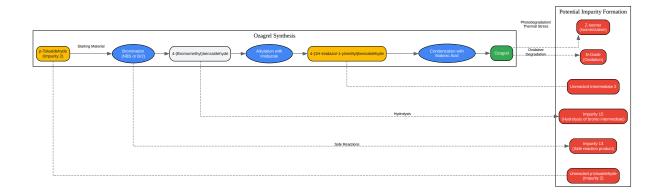
Impurity Name	Chemical Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Impurity Type
Ozagrel	(E)-3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylicacid	82571-53-7	C13H12N2O 2	228.25	API
Ozagrel (Z)- Isomer	(Z)-3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylicacid	143945-86-2	C13H12N2O 2	228.25	Process- related/Degra dation
Impurity 2	4- methylbenzal dehyde	104-87-0	C8H8O	120.15	Starting Material
Impurity 13	Not fully characterized	60682-98-6	C12H13BrO2	270.13	Process- related
Impurity 15	(E)-3-(4- (hydroxymeth yl)phenyl)acr ylic acid	1332370-00- 9	C10H10O3	178.18	Process- related/Degra dation
Impurity 23	4- methoxybenz aldehyde	123-11-5	C8H8O2	136.15	Process- related
N-Oxide	Ozagrel N- Oxide	N/A	C13H12N2O 3	244.25	Degradation



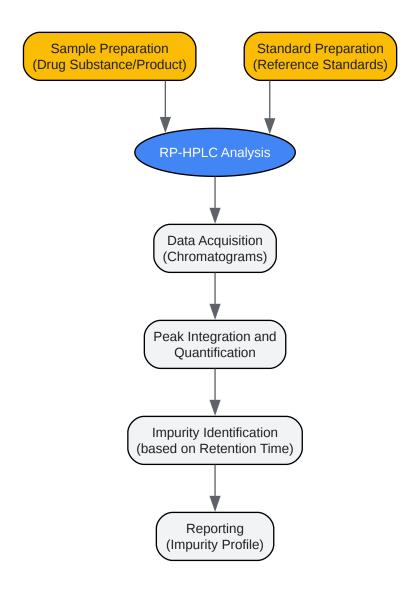
Synthesis Pathway and Potential Origin of Impurities

The synthesis of Ozagrel typically starts from p-tolualdehyde. The following diagram illustrates a common synthetic route and highlights the potential stages where impurities may be introduced.

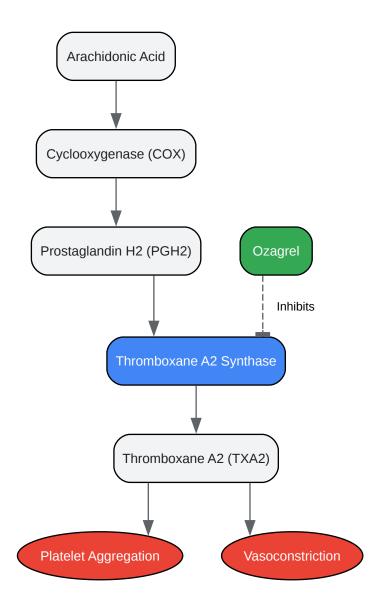












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 To cite this document: BenchChem. [A Comparative Analysis of Ozagrel Impurities for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15234990#comparative-analysis-of-different-ozagrel-impurities]

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